3,4-Dihydro-2H-benzo[b]oxepin-5-one

Catalog No.
S1894937
CAS No.
6786-30-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-benzo[b]oxepin-5-one

CAS Number

6786-30-7

Product Name

3,4-Dihydro-2H-benzo[b]oxepin-5-one

IUPAC Name

3,4-dihydro-2H-1-benzoxepin-5-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2

InChI Key

KNTMEDNZPJADJU-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC=CC=C2OC1

Canonical SMILES

C1CC(=O)C2=CC=CC=C2OC1

3,4-Dihydro-2H-benzo[b]oxepin-5-one is an organic compound classified within the benzoxepine family. It features a fused benzene and oxepin ring system, characterized by a ketone functional group located at the 5-position of the oxepin ring. Its molecular formula is C10H9NO, and it is recognized for its electrophilic nature, allowing it to engage in various

  • Organic synthesis: The presence of a ketone functional group (C=O) and a cyclic ether (oxepin) makes 3,4-Dihydro-2H-benzo[b]oxepin-5-one a potential building block for more complex organic molecules. Researchers might utilize it as a starting material or intermediate in the synthesis of other organic compounds with desired properties.
  • Medicinal chemistry: The ketone and cyclic ether functionalities are also found in many bioactive molecules. While there is no published research on the specific activity of 3,4-Dihydro-2H-benzo[b]oxepin-5-one itself, researchers might explore its potential as a scaffold for the development of new drugs or other therapeutic agents [].

  • Oxidation: The compound can be oxidized to form derivatives that may exhibit different biological activities or chemical properties.
  • Reduction: The ketone functional group can be reduced to an alcohol, leading to the formation of different products.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxepin structure, modifying its reactivity and biological activity .

This compound exhibits significant biological activity, particularly as an inhibitor of protein-tyrosine kinases (PTKs), which are vital in regulating cellular processes such as growth and differentiation. Notable targets include ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, and KDR. The inhibition of these kinases leads to decreased phosphorylation of downstream proteins, affecting pathways like MAPK/ERK and PI3K/Akt. This mechanism suggests potential therapeutic applications in cancer treatment by reducing cell proliferation and promoting apoptosis in malignant cells .

The synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one typically involves cyclization reactions of appropriate precursors. One common method includes:

  • Intramolecular Oxidative Coupling: This involves diphenols reacting under specific conditions.
  • Rearrangement: Following the coupling reaction, acetic anhydride and a trace amount of sulfuric acid are used to facilitate rearrangement.

While industrial production methods are not extensively documented, the scalability of these synthetic routes can be adapted for larger-scale production .

3,4-Dihydro-2H-benzo[b]oxepin-5-one has several applications across different fields:

  • Medicinal Chemistry: Investigated for sedative-hypnotic effects and potential therapeutic properties.
  • Materials Science: Its unique structural properties make it a candidate for developing novel materials with specific characteristics.
  • Biological Studies: Used to explore interactions with biological molecules and assess therapeutic potential .

Research indicates that 3,4-Dihydro-2H-benzo[b]oxepin-5-one interacts specifically with various protein-tyrosine kinases. These interactions are crucial for understanding its role in cellular signaling pathways and its potential as a therapeutic agent. Studies focus on how these interactions modulate cellular functions such as proliferation and apoptosis in cancer cells .

Several compounds share structural or functional similarities with 3,4-Dihydro-2H-benzo[b]oxepin-5-one. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
2-PyranoneOxygen heterocycleExhibits diverse reactivity; used in synthetic chemistry.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-oneHalogenated derivativeEnhanced reactivity due to bromine substitution; potential for varied biological activity.
CoumarinsBenzenoid structureKnown for anticoagulant properties; shares electrophilic character with 3,4-Dihydro-2H-benzo[b]oxepin-5-one.

Uniqueness

The uniqueness of 3,4-Dihydro-2H-benzo[b]oxepin-5-one lies in its specific inhibition profile against protein-tyrosine kinases compared to similar compounds. While other benzoxepines may exhibit similar structural features or reactivity patterns, the selective action on PTKs positions this compound as a valuable candidate in medicinal chemistry research focused on targeted cancer therapies .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6786-30-7

Wikipedia

3,4-Dihydro-2H-benzo[b]oxepin-5-one

Dates

Modify: 2023-08-16

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